

Ilorasertib Administration Protocols and Observed Effects

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Compound Focus: Ilorasertib

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Administration Arm	Dose Ranges Tested	Dosing Schedule	Key Observations and Engagement
Arm I: Oral (PO) QD [1] [2]	10 – 180 mg	Days 1, 8, 15 of a 28-day cycle	Engaged VEGFR2 and Aurora B kinase [1].
Arm II: Oral (PO) BID [1] [2]	40 – 340 mg (total daily dose)	Days 1, 8, 15 of a 28-day cycle; doses separated by ~6 hours [2]	Two partial responses observed [1]; Maximum VEGFR2 inhibition at lower exposures than required for Aurora B inhibition [1].
Arm III: Intravenous (IV) [1] [2]	8 – 32 mg	2-hour infusion, Days 1, 8, 15 of a 28-day cycle	Engaged VEGFR2 and Aurora B kinase [1].

Experimental Protocols for Pharmacodynamic Analysis

The phase I trial employed several fit-for-purpose biomarker assays to demonstrate **Ilorasertib**'s engagement with its intended kinase targets [1].

Assessment of VEGFR2 Inhibition in Plasma

This protocol measured the compound's effect on the VEGF pathway in the systemic vasculature.

- **Methodology:** An electrochemiluminescence immunoassay was used to quantify plasma levels of **soluble VEGFR2 (sVEGFR2)**. Blood samples were collected pre-dose and at multiple timepoints post-dose in each cycle.
- **Rationale:** sVEGFR2 levels in plasma have been shown to decrease in response to VEGFR2 inhibition. A reduction in sVEGFR2 concentration served as a pharmacodynamic (PD) marker for VEGFR2 engagement [1].

Assessment of Aurora B Inhibition in Skin

This protocol evaluated target engagement in a surrogate tissue.

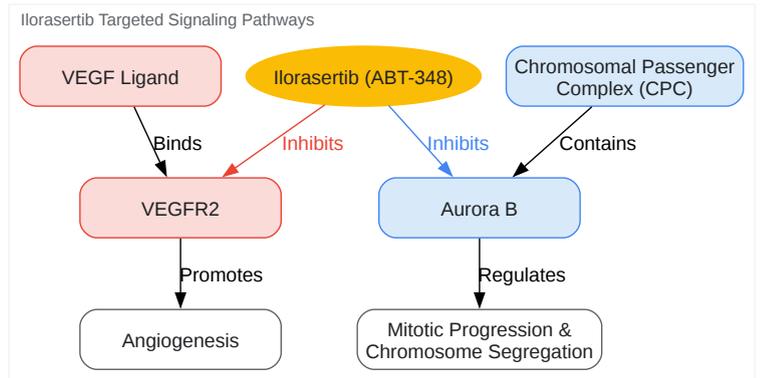
- **Methodology:** **Skin punch biopsies** (4 mm) were obtained from a representative group of patients pre-dose and on Day 15 of Cycle 1. The level of **phosphorylated histone H3 on serine 10 (pHH3)** in the skin tissue was measured by immunohistochemistry (IHC).
- **Rationale:** Histone H3 is a direct substrate of Aurora B kinase. A decrease in pHH3 staining in the mitotically active basal layer of the skin indicates successful inhibition of Aurora B kinase activity [1].

Data Integration

The data from these assays were critical. They demonstrated that maximum inhibition of VEGFR2 (as shown by sVEGFR2 reduction) was achieved at lower **ilorasertib** exposures than those required for Aurora B inhibition (as shown by pHH3 reduction) [1]. This exposure-response relationship aligned with the clinical observation that dose-limiting toxicities were predominantly related to VEGFR inhibition.

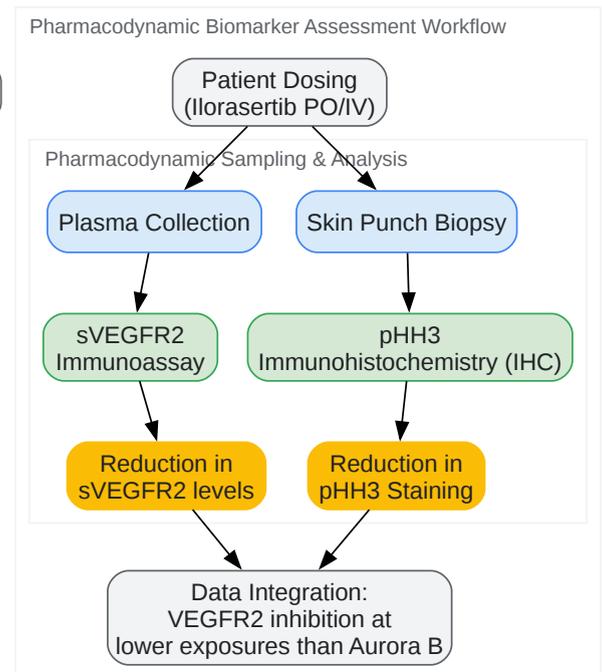
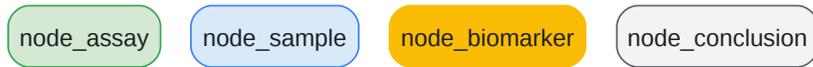
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by **Ilorasertib** and the workflow for the pharmacodynamic analyses described in the protocols.



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Diagram 1: Ilorasertib's Primary Kinase Targets



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Diagram 2: Assessing Target Engagement in Clinical Trial

Research Implications and Note

The differentiated exposure-response relationship for VEGFR2 and Aurora B inhibition is a critical finding for the development of multi-kinase inhibitors. It suggests that the therapeutic window for achieving Aurora B inhibition without incurring dose-limiting VEGFR2-related toxicities (like hypertension) might be narrow [1]. This insight underscores the importance of robust pharmacodynamic biomarker strategies in early-phase trials to guide dose selection.

It is important to note that the **ilorasertib** clinical development program was ultimately discontinued [1]. The data and protocols from its phase I trial, however, remain a valuable case study for researchers in oncology drug development.

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References

1. Clinical pharmacodynamic/exposure characterisation of the ... [pmc.ncbi.nlm.nih.gov]
2. Clinical pharmacodynamic/exposure characterisation of ... [nature.com]

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